n-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide
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Overview
Description
N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide is a compound belonging to the class of organic compounds known as aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group.
Preparation Methods
The synthesis of N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide involves several steps. One common method includes the reaction of 4-methyl-3-nitrobenzoic acid with 3-aminopyridine in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI). The resulting intermediate is then subjected to reduction and cyclization reactions to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrimidine rings are substituted with other functional groups.
Cyclization: Cyclization reactions can be performed to form ring structures, enhancing the compound’s stability and reactivity.
Scientific Research Applications
N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine-protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their phosphorylation activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a different substitution pattern, leading to variations in its binding affinity and specificity.
Nilotinib: A compound with structural similarities but distinct pharmacokinetic properties, making it suitable for different therapeutic applications.
Properties
CAS No. |
309760-28-9 |
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Molecular Formula |
C22H18N6O |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18N6O/c1-15-6-7-18(26-21(29)17-5-3-10-24-14-17)12-20(15)28-22-25-11-8-19(27-22)16-4-2-9-23-13-16/h2-14H,1H3,(H,26,29)(H,25,27,28) |
InChI Key |
YWQVBESSYLICRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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